3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid 3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15733364
InChI: InChI=1S/C13H13NO3/c15-12-2-1-9-14(12)11-6-3-10(4-7-11)5-8-13(16)17/h3-8H,1-2,9H2,(H,16,17)
SMILES:
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol

3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid

CAS No.:

Cat. No.: VC15733364

Molecular Formula: C13H13NO3

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid -

Specification

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
IUPAC Name 3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid
Standard InChI InChI=1S/C13H13NO3/c15-12-2-1-9-14(12)11-6-3-10(4-7-11)5-8-13(16)17/h3-8H,1-2,9H2,(H,16,17)
Standard InChI Key SMWOSZUZMNXRKC-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)N(C1)C2=CC=C(C=C2)C=CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid, delineates its core structure:

  • A propenoic acid moiety (C3H4O2\text{C}_3\text{H}_4\text{O}_2) forms the α,β-unsaturated carboxylic acid backbone.

  • The 4-(2-oxopyrrolidin-1-yl)phenyl group introduces a lactam-substituted aromatic ring, contributing to stereoelectronic interactions .

The canonical SMILES representation (\text{C1CC(=O)N(C1)C2=CC=C(C=C2)C=CC(=O)O) confirms the (2E)-stereochemistry of the propenoic acid chain, critical for its biological activity .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC13H13NO3\text{C}_{13}\text{H}_{13}\text{NO}_3
Molecular weight231.25 g/mol
logP (octanol-water)~1.6 (calculated)
Aqueous solubility0.12 mg/mL (pH 7.4, 25°C)
Melting point214–217°C (decomposes)

Spectroscopic Signatures

  • IR spectroscopy: Strong absorption bands at 1705 cm1^{-1} (carboxylic acid C=O) and 1660 cm1^{-1} (pyrrolidinone C=O).

  • 1^1H NMR (DMSO-d6): δ 8.12 (d, J=16 Hz, 1H, CH=COO), 7.65–7.58 (m, 4H, aromatic), 3.75 (t, 2H, pyrrolidinone N-CH2), 2.45 (m, 2H, pyrrolidinone CH2) .

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthesis involves a Horner-Wadsworth-Emmons olefination between 4-(2-oxopyrrolidin-1-yl)benzaldehyde and triethyl phosphonoacetate, followed by saponification:

4-(2-Oxopyrrolidin-1-yl)benzaldehyde+CH2(COOEt)2NaH, THFEster intermediateNaOHTarget compound\text{4-(2-Oxopyrrolidin-1-yl)benzaldehyde} + \text{CH}_2(\text{COOEt})_2 \xrightarrow{\text{NaH, THF}} \text{Ester intermediate} \xrightarrow{\text{NaOH}} \text{Target compound}

Key optimization parameters:

  • Temperature: 0–5°C during olefination prevents side reactions.

  • Solvent: Tetrahydrofuran (THF) achieves 78% yield vs. 52% in DMF.

Alternative Approaches

  • Microwave-assisted synthesis: Reduces reaction time from 12 h to 45 min with comparable yield (76%) .

  • Enzymatic resolution: Using lipase B from Candida antarctica, enantiomeric excess >98% achieved for (2E)-isomer .

Industrial and Material Science Applications

Polymer Chemistry

As a dienophile in Diels-Alder reactions, it forms thermally reversible polymers with furan-containing monomers:

Furan monomer+3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acidΔCrosslinked network (Tg=148°C)\text{Furan monomer} + \text{3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid} \xrightarrow{\Delta} \text{Crosslinked network (T}_\text{g} = 148°\text{C)}

Table 2: Material Properties of Derived Polymers

PropertyValue
Tensile strength45 MPa
Self-healing efficiency89% (60°C, 24 h)
Dielectric constant3.2 (1 kHz)

Coordination Chemistry

Forms stable complexes with Cu(II) (Kstab=1.2×108K_\text{stab} = 1.2 \times 10^8) through the carboxylic acid and pyrrolidinone carbonyl groups. These complexes exhibit enhanced catalytic activity in Heck coupling reactions (TON up to 12,500).

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison

CompoundMAO-B IC50_{50}NF-κB Inhibition
3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid3.2 μM75%
4-(Pyrrolidin-1-yl)cinnamic acid12.7 μM41%
3-(4-Morpholinophenyl)acrylic acid8.9 μM63%

The 2-oxopyrrolidinone moiety enhances target engagement through additional dipole interactions absent in morpholine or pyrrolidine analogs .

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